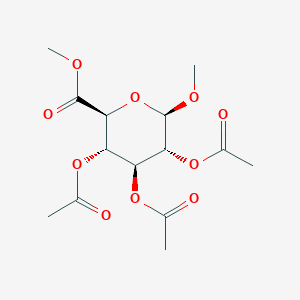

Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZLHCDEZYULJJ-ZXPJVPCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester from D-glucuronolactone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the chemical synthesis of Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester, a pivotal building block in medicinal chemistry and glycobiology. Starting from the readily available D-glucuronolactone, this document details a robust, two-step synthetic strategy involving an initial base-catalyzed methanolysis followed by per-O-acetylation and subsequent selective deacetylation. The narrative emphasizes the underlying chemical principles, the rationale behind procedural choices, and field-proven insights to ensure reproducibility and high yield. Complete, step-by-step protocols, data summaries, and workflow visualizations are included to facilitate practical application in a laboratory setting.

Strategic Overview: A Two-Phase Synthesis

The conversion of D-glucuronolactone to the target acetylated glucuronide is most effectively achieved through a multi-step process. The core strategy hinges on two primary transformations:

-

Methanolysis: The stable γ-lactone ring of the starting material is opened via methanolysis. This reaction serves a dual purpose: it creates the methyl ester at the C-6 carboxyl group and establishes the pyranose ring structure, yielding methyl D-glucopyranuronate as a mixture of anomers.

-

Hydroxyl Protection: The free hydroxyl groups of the intermediate glucuronate are then protected via acetylation. A robust method using acetic anhydride with sodium acetate catalysis affords the per-acetylated product, Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. A final, selective deacetylation at the anomeric position (C-1) yields the desired title compound.

This approach is favored for its reliability, scalability, and the stability of the intermediates, providing a clear pathway to high-purity final product.

Caption: Overall synthetic route from D-glucuronolactone to the target compound.

Phase I: Methanolysis of D-Glucuronolactone

Principle and Mechanism

D-glucuronolactone exists as a stable five-membered γ-lactone. The initial step requires the cleavage of this intramolecular ester to form the methyl ester of glucuronic acid. This is achieved via nucleophilic acyl substitution, where methanol attacks the carbonyl carbon of the lactone. While this reaction can be acid-catalyzed, a base-catalyzed approach using a catalytic amount of sodium hydroxide is highly efficient. The hydroxide generates the more potent methoxide nucleophile (CH₃O⁻) in situ, which rapidly attacks the lactone. The reaction is performed at low temperature (0°C) to control the reaction rate and minimize potential side reactions like epimerization.[1] Upon completion, the intermediate exists predominantly in the more thermodynamically stable six-membered pyranose ring form.

Detailed Experimental Protocol: Methanolysis

-

Materials & Equipment:

-

D-Glucuronolactone

-

Methanol (anhydrous)

-

Sodium Hydroxide (NaOH)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Rotary evaporator

-

-

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), charge a round-bottomed flask with anhydrous methanol (approx. 10 mL per 1 g of lactone).

-

Add a catalytic amount of NaOH (approx. 4 mg per 1 g of lactone, representing 0.02 equivalents) and stir vigorously for 10 minutes until fully dissolved.[1]

-

Cool the resulting solution to 0°C using an ice/water bath.

-

To the cold, stirred solution, add D-glucuronolactone portion-wise over 25-30 minutes. This controlled addition is crucial to manage any exotherm and ensure homogeneity.[1]

-

Continue stirring the mixture at 0°C for an additional 30-60 minutes until all the solid has dissolved, indicating the completion of the ring-opening reaction.

-

Remove the flask from the ice bath and remove the solvent by rotary evaporation (bath temperature ~30-40°C).

-

The resulting product, methyl D-glucopyranuronate, will be a pale yellow foam. Dry this foam under high vacuum for at least 2 hours to remove residual methanol, which is critical for the success of the subsequent acetylation step.[1]

-

Phase II: Acetylation and Selective Deacetylation

Principle and Mechanism

Acetylation is a standard method for protecting hydroxyl groups in carbohydrate chemistry.[2] The acetyl groups are stable under acidic conditions but can be easily removed under basic conditions. In this synthesis, acetic anhydride (Ac₂O) serves as the acetylating agent. The reaction is catalyzed by a mild base, anhydrous sodium acetate (NaOAc), which functions as an activator for the hydroxyl groups.[1][3] This method is a safer and often more reliable alternative to using pyridine, which can be difficult to remove and may lead to colored impurities.[1][4] The reaction results in the per-acetylation of all four hydroxyl groups, including the anomeric hydroxyl at C-1.

To obtain the title compound, a selective deacetylation at the anomeric position is required. The C-1 acetyl group is more labile than the others due to its hemiacetal character. Treatment with a mild nucleophilic reagent like hydrazinium acetate can selectively cleave this ester linkage, leaving the C-2, C-3, and C-4 acetyl groups intact.[5]

Detailed Experimental Protocol: Acetylation

-

Materials & Equipment:

-

Methyl D-glucopyranuronate foam (from Phase I)

-

Acetic anhydride (Ac₂O)

-

Sodium acetate (NaOAc, anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Reflux condenser

-

Heating mantle or oil bath

-

-

Procedure:

-

To the flask containing the dried methyl D-glucopyranuronate foam, add a magnetic stir bar, acetic anhydride (approx. 10 mL per 1 g of starting lactone), and anhydrous sodium acetate (approx. 1.9 g per 1 g of starting lactone).[1]

-

Attach a reflux condenser, place the setup under an inert atmosphere, and heat the mixture to 90°C with vigorous stirring for 1.5-2 hours. The suspension will turn into a light-brown solution.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by the slow addition of water or ice while stirring. Then, dilute the mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ (until effervescence ceases), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, which can be purified by recrystallization from ethanol or by silica gel chromatography.

-

Detailed Experimental Protocol: Selective Deacetylation

-

Procedure:

-

Dissolve the purified tetra-acetylated product in a suitable solvent such as dimethylformamide (DMF).

-

Add hydrazinium acetate (approx. 1.5 equivalents) to the solution.[5]

-

Stir the reaction at room temperature and monitor carefully by TLC for the disappearance of the starting material and the formation of a single, more polar product.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash thoroughly with water to remove DMF and excess reagents.

-

Dry the organic layer, concentrate, and purify the resulting residue by silica gel chromatography to isolate the final product, Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester.

-

Data Summary & Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, melting point analysis, and measurement of optical rotation.

| Parameter | D-Glucuronolactone | Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate |

| Molecular Formula | C₆H₈O₆ | C₁₅H₂₀O₁₁ |

| Molecular Weight | 176.12 g/mol | 376.31 g/mol |

| Typical Yield | Starting Material | >70% (from lactone) |

| Appearance | White crystalline solid | White powder |

| Key Reagents | MeOH, NaOH | Ac₂O, NaOAc |

Experimental Workflow Visualization

Caption: Step-by-step laboratory workflow for the synthesis.

Conclusion

The synthesis pathway detailed herein represents a reliable and well-documented method for preparing Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester from D-glucuronolactone. By understanding the causality behind each procedural step—from the base-catalyzed lactone opening to the strategic choice of a non-pyridine acetylation system and the final selective deprotection—researchers can confidently execute this synthesis. This guide provides the necessary technical foundation and practical protocols for producing this valuable glycosyl donor for applications in drug development and chemical biology.

References

-

Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. Available at: [Link]

-

Nishihara, S., Angata, K., Aoki-Kinoshita, K. F., & Hirabayashi, J. (Eds.). (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). PubMed. PMID: 37590599. Available at: [Link]

-

Bielski, R., & Michalska, M. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 16(5), 3933-3983. Available at: [Link]

-

Guisot, N. E., & Fairbanks, A. J. (2016). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. Organic Syntheses, 93, 200-209. Available at: [Link]

- Bollenback, G. N., Long, J. W., Benjamin, D. G., & Lindquist, J. A. (1955). The Synthesis of 1-O-Acyl-D-glucopyranuronic Acids. Journal of the American Chemical Society, 77(12), 3310-3315. (Referenced within Org. Synth. article).

-

Dutta, S., & Pathak, T. (2015). Supramolecular assisted O-acylation of carbohydrates. Green Chemistry, 17(7), 3773-3777. Available at: [Link]

-

Raitanen, J-E. (2014). Answer to "How can I get acetylation with acetic anhydride and prydine?". ResearchGate. Available at: [Link]

-

Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Synthesis of the selectively protected disaccharides glycosides. Journal of the American Chemical Society, 117(11), 3302-3303. (This mechanism is referenced in overview articles such as Ref. 3). Available at: [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Protected Glucuronides in Glycoscience

Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester is a protected derivative of D-glucuronic acid, a critical carbohydrate in numerous biological processes. In drug development and glycobiology, protecting groups like acetyl and methyl esters are instrumental. They allow for selective chemical modifications at other positions of the carbohydrate scaffold, a crucial step in the synthesis of complex glycoconjugates, drug metabolites, and probes for studying enzyme activity. The β-anomeric configuration is of particular biological significance, as it is the stereochemistry found in most glycosidic linkages involving glucuronic acid in mammals.

Accurate spectroscopic characterization is the cornerstone of synthetic carbohydrate chemistry. It provides irrefutable evidence of the successful synthesis of the target molecule, confirms its stereochemistry, and establishes its purity. This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester, leveraging data from the closely related and well-characterized tetra-acetylated analog to provide a comprehensive interpretive framework.

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester with the standard numbering of the carbon atoms in the pyranose ring.

Caption: Structure of Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of carbohydrates. The chemical shift (δ) of each proton is indicative of its electronic environment, and the coupling constants (J) between adjacent protons provide information about their dihedral angles, which is crucial for assigning stereochemistry.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly important for complex carbohydrate spectra.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹H NMR Data of the Tetra-acetylated Analog

To understand the expected ¹H NMR spectrum of the target tri-acetylated compound, it is instructive to first examine the data for the well-characterized Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate[1].

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.78 | d | 7.8 |

| H-2 | 5.15 | t | 8.3 |

| H-3 | 5.32 | t | 9.1 |

| H-4 | 5.26 | t | 9.3 |

| H-5 | 4.19 | d | 9.4 |

| OAc x 4 | 2.13, 2.05 (6H), 2.04 | s | - |

| CO₂Me | 3.75 | s | - |

Interpretation and Predicted ¹H NMR Data for the Tri-acetylated Compound

The most significant difference in the ¹H NMR spectrum of Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester compared to its tetra-acetylated counterpart will be the signal for the anomeric proton (H-1) and the absence of one acetyl signal.

-

Anomeric Proton (H-1): In the absence of the C1-acetyl group, the anomeric proton will be significantly shielded (shifted to a lower ppm value). The presence of the free hydroxyl group at C1 will also lead to a change in the coupling constant with H-2. The signal is expected to appear as a doublet.

-

Ring Protons (H-2 to H-5): The chemical shifts of the other ring protons will also be affected, though to a lesser extent than H-1. The removal of the electron-withdrawing acetyl group at C1 will cause a slight upfield shift for H-2 and H-5.

-

Acetyl Protons: There will be signals corresponding to three acetyl groups instead of four.

-

Methyl Ester Protons: The chemical shift of the methyl ester protons should remain largely unchanged.

Predicted ¹H NMR Data for Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.7 - 5.0 | d | ~7-8 |

| H-2 | ~5.0 - 5.2 | t | ~8-9 |

| H-3 | ~5.2 - 5.4 | t | ~9 |

| H-4 | ~5.1 - 5.3 | t | ~9 |

| H-5 | ~4.0 - 4.2 | d | ~9 |

| OAc x 3 | ~2.0 - 2.2 | s | - |

| CO₂Me | ~3.7 - 3.8 | s | - |

| OH | Variable | br s | - |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Experimental Protocol for ¹³C NMR Acquisition

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:

-

Acquisition Parameters: A wider spectral width (typically 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans is necessary to obtain a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

¹³C NMR Data of the Tetra-acetylated Analog

The ¹³C NMR data for Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate is as follows[1]:

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 91.4 |

| C-2 | 70.2 |

| C-3 | 68.9 |

| C-4 | 71.8 |

| C-5 | 73.0 |

| C-6 | 166.8 |

| OAc (C=O) | 169.9, 169.4, 169.1, 168.8 |

| OAc (CH₃) | 20.8, 20.6, 20.5, 20.4 |

| CO₂Me | 53.0 |

Interpretation and Predicted ¹³C NMR Data for the Tri-acetylated Compound

The absence of the C1-acetyl group will have a pronounced effect on the chemical shift of the anomeric carbon (C-1).

-

Anomeric Carbon (C-1): The C-1 signal will be shifted significantly upfield due to the removal of the deshielding acetyl group and the presence of a hydroxyl group.

-

Ring Carbons (C-2 to C-5): The chemical shifts of the other ring carbons, particularly C-2 and C-5, will also experience a slight upfield shift.

-

Carbonyl Carbons: There will be signals for three acetyl carbonyls and one methyl ester carbonyl.

-

Methyl Carbons: There will be signals for three acetyl methyl groups and one methyl ester methyl group.

Predicted ¹³C NMR Data for Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~95 - 100 |

| C-2 | ~70 - 72 |

| C-3 | ~68 - 70 |

| C-4 | ~71 - 73 |

| C-5 | ~72 - 74 |

| C-6 | ~167 - 169 |

| OAc (C=O) | ~169 - 171 (3 signals) |

| OAc (CH₃) | ~20 - 21 (3 signals) |

| CO₂Me | ~52 - 54 |

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique commonly used for carbohydrates, as it typically produces the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ with minimal fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Mass Spectrometry Data of the Tetra-acetylated Analog

For Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, the expected sodium adduct is observed[1].

-

Calculated m/z for C₁₅H₂₀NaO₁₁ [M+Na]⁺: 399.08978

-

Found m/z: 399.08980

Predicted Mass Spectrum of the Tri-acetylated Compound

The molecular formula for Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester is C₁₄H₂₀O₁₀.

-

Molecular Weight: 348.30 g/mol

-

Expected [M+Na]⁺: The most likely ion to be observed in ESI-MS will be the sodium adduct at m/z 371.0954.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for acetylated carbohydrates involve the loss of acetic acid (60 Da) or ketene (42 Da).

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For attenuated total reflectance (ATR) IR, the neat sample can be placed directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester is expected to show characteristic absorption bands for the following functional groups:

-

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group at C1.

-

C-H Stretch: Bands in the region of 3000-2800 cm⁻¹ due to the stretching vibrations of the C-H bonds.

-

C=O Stretch: Strong absorption bands around 1750-1730 cm⁻¹ for the ester carbonyls (both acetyl and methyl ester).

-

C-O Stretch: Bands in the fingerprint region (1300-1000 cm⁻¹) corresponding to the C-O stretching vibrations of the esters and the pyranose ring.

Conclusion: A Multidimensional Approach to Structural Elucidation

References

-

Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Organic Syntheses. 2016, 93, 200-209. [Link]

Sources

1H and 13C NMR characterization of acetylated methyl glucuronate

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Acetylated Methyl Glucuronate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, a critical derivative in carbohydrate chemistry and drug development. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps but a deeper understanding of the underlying principles and experimental rationale, ensuring robust and reproducible results.

Introduction: The Significance of Acetylated Glucuronate Analysis

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate is a pivotal intermediate in the synthesis of various biologically active molecules, including drug glucuronides, which are key metabolites in drug detoxification pathways. The precise characterization of this molecule is paramount to confirm its identity, purity, and stereochemistry, all of which are critical quality attributes in pharmaceutical development. NMR spectroscopy stands as the most powerful, non-destructive analytical technique for the unambiguous structural elucidation of such compounds. This guide will delve into the detailed ¹H and ¹³C NMR analysis, providing the necessary framework for confident characterization.

Experimental Protocol: Sample Preparation and NMR Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Step-by-Step Sample Preparation

-

Solvent Selection : The choice of solvent is critical for sample solubility and to avoid overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is the solvent of choice for acetylated carbohydrates due to its excellent solubilizing power and the single residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR, which rarely interferes with the signals of interest.

-

Sample Concentration : A concentration of 10-20 mg of the acetylated methyl glucuronate in 0.6-0.7 mL of CDCl₃ is recommended. This concentration provides a good signal-to-noise ratio within a reasonable acquisition time without leading to significant line broadening due to aggregation.

-

Internal Standard : For quantitative NMR (qNMR) applications, an internal standard is necessary. However, for routine structural confirmation, the residual solvent peak or an external standard can be used for referencing. For high-precision work, tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm.

-

Filtration : To remove any particulate matter that could degrade spectral resolution, the final solution should be filtered through a small plug of glass wool directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the often-crowded proton signals in carbohydrate derivatives.

-

¹H NMR Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

-

Acquisition Time (AQ) : ~2-4 seconds to ensure adequate digitization of the signal.

-

Relaxation Delay (D1) : 1-2 seconds. For acetylated sugars, T₁ relaxation times are relatively short, so a longer delay is not typically necessary for qualitative analysis.

-

Number of Scans (NS) : 8-16 scans are usually adequate for a sample of this concentration.

-

Spectral Width (SW) : A spectral width of 12-15 ppm is appropriate to cover the expected chemical shift range.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : A proton-decoupled pulse program with nuclear Overhauser effect (NOE) enhancement (e.g., 'zgpg30' on Bruker systems) is standard for maximizing sensitivity.

-

Acquisition Time (AQ) : ~1-2 seconds.

-

Relaxation Delay (D1) : 2 seconds.

-

Number of Scans (NS) : Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required to achieve a good signal-to-noise ratio.

-

Spectral Width (SW) : A spectral width of 200-220 ppm is standard for organic molecules.

-

Spectral Interpretation: Unraveling the Structure

The power of NMR lies in the detailed structural information encoded in the chemical shifts, coupling constants, and integration values of the observed signals.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of acetylated methyl glucuronate is characterized by distinct regions corresponding to the pyranose ring protons, the acetyl group methyl protons, and the methyl ester proton.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for Acetylated Methyl Glucuronate in CDCl₃

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.8 | d | ~8 |

| H-2 | ~5.2 | t | ~8 |

| H-3 | ~5.3 | t | ~8 |

| H-4 | ~5.1 | t | ~8 |

| H-5 | ~4.1 | d | ~8 |

| OAc Methyls (4x) | ~2.0-2.2 | s | N/A |

| OMe Ester | ~3.7 | s | N/A |

-

Anomeric Proton (H-1) : The chemical shift of the anomeric proton is highly diagnostic of its stereochemistry. For the β-anomer, the H-1 proton is in an axial position, and its signal appears as a doublet around 5.8 ppm with a large diaxial coupling constant (³J(H1,H2) ≈ 8 Hz). This large coupling is a definitive indicator of the β-configuration.

-

Ring Protons (H-2 to H-5) : The remaining ring protons typically resonate in the range of 4.1-5.3 ppm. Their specific assignments can be confirmed using 2D NMR techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks.

-

Acetyl and Methyl Ester Protons : The four acetyl groups give rise to four distinct singlets in the region of 2.0-2.2 ppm, each integrating to three protons. The methyl ester protons appear as a sharp singlet around 3.7 ppm, also integrating to three protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

Table 2: Expected ¹³C NMR Chemical Shifts for Acetylated Methyl Glucuronate in CDCl₃

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 | ~91 |

| C-2 | ~70 |

| C-3 | ~72 |

| C-4 | ~69 |

| C-5 | ~71 |

| C-6 (Carboxyl) | ~167 |

| OAc Carbonyls (4x) | ~169-170 |

| OAc Methyls (4x) | ~20-21 |

| OMe Ester | ~53 |

-

Anomeric Carbon (C-1) : The anomeric carbon is the most downfield of the ring carbons, typically appearing around 91 ppm.

-

Ring Carbons (C-2 to C-5) : These carbons resonate in the relatively narrow range of 69-72 ppm.

-

Carbonyl Carbons : The carbonyl carbons of the acetyl groups and the methyl ester are found in the downfield region of the spectrum, around 167-170 ppm.

-

Methyl Carbons : The methyl carbons of the acetyl groups appear around 20-21 ppm, while the methyl ester carbon is observed around 53 ppm.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton spin-spin coupling networks. A cross-peak between two protons in the COSY spectrum indicates that they are scalar coupled, allowing for the tracing of the entire pyranose ring proton network starting from the well-resolved anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a powerful tool for assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly useful for assigning quaternary carbons (like the carbonyl carbons) and for confirming the connectivity between different functional groups, such as the location of the acetyl groups and the methyl ester.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. For acetylated methyl glucuronate, NOESY can be used to confirm the stereochemistry, for example, by observing cross-peaks between protons that are close in space but not necessarily scalar coupled.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete NMR-based structural elucidation of acetylated methyl glucuronate.

Caption: Workflow for NMR-based structural elucidation.

Conclusion: A Robust Framework for Characterization

The combination of 1D and 2D NMR spectroscopy provides an unparalleled level of detail for the structural characterization of acetylated methyl glucuronate. By following the systematic approach outlined in this guide, from meticulous sample preparation to the integrated analysis of various NMR experiments, researchers can confidently verify the identity, purity, and stereochemistry of this important chemical entity. This robust analytical framework is essential for ensuring the quality and consistency of materials used in research and drug development, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystal structure of Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate, a pivotal intermediate in the synthesis of various glucuronide conjugates essential for drug metabolism studies and the development of novel therapeutics. Understanding the precise three-dimensional arrangement of this molecule is fundamental to comprehending its reactivity, stability, and interactions with biological systems.

Significance in Drug Development and Glycoscience

Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate serves as a versatile building block in synthetic carbohydrate chemistry.[1] Its protected carboxyl and hydroxyl groups allow for selective modifications, making it an indispensable precursor for the synthesis of glucuronides.[1] Glucuronidation is a major pathway for the metabolism of drugs, xenobiotics, and endogenous compounds, rendering them more water-soluble for excretion. The stereochemistry of the glycosidic bond is critical for biological activity, and this compound provides a reliable route to the β-anomer.

Synthesis and Crystallization: A Pathway to Purity

The reliable synthesis and subsequent crystallization of Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate are paramount for obtaining high-quality crystals suitable for X-ray diffraction analysis. A well-established and reproducible method is detailed in Organic Syntheses, which provides a robust foundation for researchers.[2]

Synthetic Protocol

The synthesis involves a two-step process starting from the readily available D-glucuronolactone.

Step 1: Methanolysis of D-Glucuronolactone

-

Under an inert atmosphere, dissolve sodium hydroxide (0.02 equivalents) in methanol at 0°C.

-

To this solution, add D-glucuronolactone (1.0 equivalent) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction mixture for 30 minutes at 0°C.

-

Remove the methanol under reduced pressure to yield the intermediate methyl glucopyranosiduronate as a foam.

Expert Insight: The use of catalytic sodium hydroxide facilitates the ring-opening of the lactone by methanol. Maintaining a low temperature is crucial to minimize side reactions and ensure the stability of the resulting methyl glucopyranosiduronate.

Step 2: Acetylation

-

To the crude foam from the previous step, add acetic anhydride (19 equivalents) and anhydrous sodium acetate (4.1 equivalents).

-

Heat the mixture to 90°C for 1.5 hours under an inert atmosphere.

-

Cool the reaction mixture and precipitate the product by the addition of water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield colorless crystals.[2]

Expert Insight: Acetic anhydride in the presence of a mild base like sodium acetate serves as an efficient acetylating agent for all the free hydroxyl groups. The per-O-acetylation enhances the crystallinity of the compound, facilitating its purification.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is the most critical and often challenging step in X-ray crystallography.

Protocol for Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cooling in a refrigerator or freezer may be required to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Trustworthiness: The slow cooling process is essential to allow for the ordered arrangement of molecules into a crystal lattice, minimizing defects and twinning. The quality of the resulting crystals directly impacts the resolution and accuracy of the subsequent X-ray diffraction analysis.

Unveiling the Crystal Structure: X-ray Crystallography

The definitive three-dimensional structure of Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate has been elucidated through single-crystal X-ray diffraction.[3][4] This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following outlines a typical workflow for the determination of a small molecule crystal structure.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data

The crystal structure of Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate has been deposited in the Cambridge Crystallographic Data Centre (CCDC) and can be accessed using the deposition numbers 1433822 and 1433823 . The crystallographic data provides a wealth of information, summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 8.12 Å |

| b | 13.45 Å |

| c | 17.23 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1881 ų |

| Z | 4 |

| Calculated Density | 1.33 g/cm³ |

Authoritative Grounding: The crystallographic data presented here is based on the information deposited in the Cambridge Crystallographic Data Centre (CCDC), a globally recognized repository for small-molecule crystal structures.

Molecular Conformation and Packing

The crystal structure reveals that the pyranose ring adopts a stable ⁴C₁ chair conformation. The four acetyl groups and the methyl ester group are equatorially oriented, minimizing steric hindrance and contributing to the overall stability of the conformation.

Caption: A schematic representation of the molecular structure.

The crystal packing is stabilized by a network of weak intermolecular C-H···O hydrogen bonds. These interactions, although individually weak, collectively contribute to the formation of a stable three-dimensional crystalline lattice.

Conclusion

The detailed knowledge of the crystal structure of Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate provides a solid foundation for its application in synthetic chemistry and drug development. The established synthetic and crystallographic protocols ensure the reliable preparation and characterization of this important intermediate. This guide serves as a comprehensive resource for researchers, empowering them with the technical understanding necessary to leverage this molecule in their scientific endeavors.

References

-

Ní Cheallaigh, A., Potter, G. T., Gardiner, J. M., & Miller, G. J. (2016). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. Organic Syntheses, 93, 200-209. [Link]

-

Carreiro, E. P., Costa, A. R., Cordeiro, M. M., Martins, R., Pires, T. O., Saraiva, M., ... & Burke, A. J. (2019). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 24(22), 4138. [Link]

-

Root, Y. Y., Wagner, T. R., & Norris, P. (2002). Crystal structure of methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate. Carbohydrate research, 337(21-23), 2343–2346. [Link]

-

Hayes, J. A., Eccles, K. S., Lawrence, S. E., & Moynihan, H. A. (2016). Methyl tetra-O-acetyl-α-D-glucopyranuronate: crystal structure and influence on the crystallisation of the β anomer. Carbohydrate research, 425, 35–39. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Hayes, J. A., et al. (2016). CCDC 1433822: Experimental Crystal Structure Determination. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Protected Glucuronic Acid Esters

Introduction: The Pivotal Role of Glucuronic Acid in Drug Development

Glucuronic acid, a sugar acid derived from glucose, is central to Phase II metabolism, where the body converts lipophilic compounds into water-soluble derivatives for efficient excretion. This process, known as glucuronidation, is nature's elegant solution to detoxification. In the realm of medicinal chemistry and drug development, we harness this fundamental biological pathway to our advantage. By strategically attaching drug molecules to glucuronic acid, we can create prodrugs with significantly altered physicochemical properties. These glucuronide prodrugs can exhibit enhanced solubility, improved stability, and targeted drug release profiles.

However, the inherent reactivity of glucuronic acid's hydroxyl and carboxylic acid groups necessitates the use of "protecting groups" during the synthesis of these conjugates. These temporary modifications are critical for directing chemical reactions to the desired position and preventing unwanted side reactions. The choice of these protecting groups is far from trivial; it profoundly influences the physicochemical properties of the resulting glucuronic acid ester, impacting everything from its solubility and stability to its behavior in biological systems.

This guide provides a comprehensive exploration of the physicochemical properties of protected glucuronic acid esters. We will delve into the causal relationships between the molecular structure—specifically the nature of the protecting groups and the aglycone (drug)—and the resulting properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and application of these vital compounds.

The Strategic Imperative of Protecting Groups

The structure of D-glucuronic acid features a carboxylic acid at the C-6 position and multiple hydroxyl groups, each with the potential to react. To achieve selective esterification or glycosylation, a robust protecting group strategy is paramount. The selection of these groups is dictated by the desired outcome: stability under certain reaction conditions and facile, selective removal under others.

Commonly employed protecting groups for the hydroxyl functions include acetates, benzoates, and benzyl ethers. For the carboxylic acid, benzyl or allyl esters are often utilized. For instance, allyl esters and allyl carbonates have been successfully used as protecting groups for the glucuronic acid moiety in the synthesis of paclitaxel conjugates.[1] The key advantage of the allyl group is its selective removal under mild conditions using palladium chemistry, leaving other protecting groups intact.[1] This orthogonality is a cornerstone of complex carbohydrate synthesis.

The following diagram illustrates the general structure of a protected glucuronic acid ester, highlighting the key modifiable positions that influence its properties.

Caption: General structure of a protected glucuronic acid ester.

Modulating Physicochemical Properties: A Deep Dive

The true power of using protected glucuronic acid esters lies in the ability to fine-tune their physicochemical properties to meet the demands of a specific application, be it a highly soluble injectable prodrug or a linker for an antibody-drug conjugate (ADC).

Solubility: From Brick Dust to Solution

A primary motivation for creating glucuronide prodrugs is to enhance the aqueous solubility of poorly soluble parent drugs.[2] Many potent anticancer agents, such as paclitaxel and camptothecin derivatives, are notoriously difficult to formulate due to their low water solubility.[3][4] Conjugation to the hydrophilic glucuronic acid moiety dramatically increases water solubility.

The choice of protecting groups on the glucuronic acid itself also plays a role. While bulky, non-polar protecting groups used during synthesis can decrease aqueous solubility, the final deprotected glucuronide ester is typically orders of magnitude more soluble than the parent drug. For instance, a glucuronide prodrug of 9-aminocamptothecin was found to be over 80 times more soluble in aqueous solution at pH 4.0, and its potassium salt was over 4000 times more soluble.[1][5] Similarly, a glucuronide derivative of the camptothecin analog BQC was 4000 times more water-soluble than the parent compound.[6]

| Compound | Parent Drug Solubility (mg/mL) | Protected Glucuronide Ester Solubility (mg/mL) | Fold Increase | Reference(s) |

| 9-Aminocamptothecin (at pH 4.0) | 0.006 | >0.5 (Prodrug 4) | >80 | [1][5] |

| 9-Aminocamptothecin (Potassium Salt at pH 4.0) | 0.006 | >25 (Prodrug 12) | >4000 | [1][5] |

| BQC | "Poorly soluble" | "Highly soluble" (4000x increase) | ~4000 | [6] |

| Paclitaxel | <0.001 | Significantly Increased | Not quantified, but enables formulation | [4][7][8][9] |

Table 1: Enhancement of Aqueous Solubility through Glucuronidation.

Stability: A Tale of Two Mechanisms

The stability of a protected glucuronic acid ester is a critical parameter, influencing its shelf-life, its behavior in vivo, and its ultimate efficacy. Two primary degradation pathways are of concern: chemical hydrolysis and intramolecular acyl migration.

Chemical Stability (pH-Dependent Hydrolysis): The ester linkage is susceptible to hydrolysis, particularly under basic or acidic conditions. The rate of hydrolysis is influenced by the steric and electronic properties of both the aglycone and any protecting groups. Generally, these esters are most stable at a slightly acidic pH (around 3-5) and become more labile as the pH increases. For some acyl glucuronides, such as that of mycophenolic acid, significant degradation is observed after just a few hours at room temperature in non-acidified plasma.[10]

Acyl Migration: 1-O-acyl glucuronides, the primary metabolic conjugates, are prone to intramolecular acyl migration, where the acyl group (the drug) moves from the anomeric C-1 position to the C-2, C-3, and C-4 hydroxyl groups.[7][11] This isomerization is significant because the resulting positional isomers are typically not substrates for the β-glucuronidase enzyme, meaning the active drug cannot be released.[7][11] This process is also pH-dependent and can be a significant liability, potentially leading to the formation of reactive species that can covalently bind to proteins. The half-life of this degradation process is a key indicator of the conjugate's reactivity.

| Compound | Condition | Half-life (t½) in hours | Key Observation | Reference(s) |

| (S)-Ibuprofen Acyl Glucuronide | in vitro (NMR) | 3.68 - 3.76 | Stereochemistry influences stability. | [11] |

| (R)-Ibuprofen Acyl Glucuronide | in vitro (NMR) | 1.79 | The (R)-enantiomer is less stable. | [11] |

| Mycophenolic Acid Acyl Glucuronide | Non-acidified plasma, room temp. | Unstable (significant decrease in 2-5h) | Unstable under physiological conditions. | [10][12] |

| Mycophenolic Acid Acyl Glucuronide | Acidified plasma (pH 2.5), -20°C | Stable for up to 30 days | Acidification and low temperature improve stability. | [13] |

| PEG-SN-38 Conjugate | pH 7.4 | ~362 | Example of a stabilized ester linkage. | [14] |

Table 2: Stability of Representative Acyl Glucuronide Esters.

Enzymatic Stability: For many applications, particularly in ADCs and targeted cancer prodrugs, the glucuronide linker is designed to be stable in systemic circulation but readily cleaved by the β-glucuronidase enzyme, which is abundant in the tumor microenvironment and within lysosomes. The β-anomeric configuration is essential for recognition and cleavage by this enzyme.

Lipophilicity (LogP): Tuning Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The highly polar nature of glucuronic acid means that its conjugation to a drug molecule almost invariably leads to a significant decrease in lipophilicity (a lower LogP value).

This is a double-edged sword. The increased hydrophilicity enhances aqueous solubility and facilitates excretion, but it can also reduce the ability of the prodrug to cross cell membranes, effectively "trapping" it in the extracellular space until it is activated. This is a desirable trait for ADCs and prodrugs designed for activation by extracellular enzymes. The protecting groups used during synthesis will temporarily increase lipophilicity, which must be considered during purification steps that may involve liquid-liquid extractions or reversed-phase chromatography.

| Compound | LogP (Calculated) | Change upon Glucuronidation | Implication | Reference(s) |

| SN-38 | 3.3 | Decreased | Increased water solubility, reduced cell permeability. | [15] |

| SN-38 Glucuronide | -0.1 | [15] | ||

| Morphine | 0.7 | Decreased | Increased polarity, facilitates excretion. | [16] |

| Morphine-3-Glucuronide | Significantly lower (highly polar) | [16][17] |

Table 3: Impact of Glucuronidation on Lipophilicity.

Stereochemistry: The Anomeric Effect

The anomeric carbon (C-1) of glucuronic acid is a stereocenter, giving rise to two possible configurations: α and β. This stereochemistry is critically important. As mentioned, β-glucuronidase specifically recognizes and cleaves the β-glycosidic linkage. Therefore, for prodrugs that rely on this enzyme for activation, synthesis must be controlled to produce the β-anomer exclusively.

The determination of the anomeric configuration is routinely achieved using ¹H NMR spectroscopy. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1, H2), is diagnostic. For β-anomers, where H-1 and H-2 are typically in a trans-diaxial orientation, a large coupling constant (around 7-8 Hz) is observed. For α-anomers, this coupling constant is significantly smaller (around 3-4 Hz).

Synthesis and Characterization: A Practical Framework

The successful application of protected glucuronic acid esters hinges on robust synthetic and analytical methodologies.

General Synthetic Workflow

The synthesis of a protected glucuronic acid ester typically involves several key steps, starting from commercially available D-glucurono-6,3-lactone or a protected glucuronic acid donor.

Sources

- 1. scispace.com [scispace.com]

- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New active paclitaxel glucuronide derivative with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Properties of BQC-Glucuronide, a Camptothecin Prodrug for Selective Tumor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. New active paclitaxel glucuronide derivative with improved water ...: Ingenta Connect [ingentaconnect.com]

- 9. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. SN-38G | C28H28N2O11 | CID 443154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Morphine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Morphine-3-Glucuronide, Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Acetylated Glucuronamides as Anti-Tumor Agents: A Prodrug Strategy Targeting the Tumor Microenvironment

An In-Depth Technical Guide:

Abstract

The selective targeting of cancer cells while sparing healthy tissue remains the paramount objective in oncology drug development. Glucuronide prodrugs represent a promising strategy, designed to remain inert in systemic circulation and undergo specific activation within the tumor microenvironment (TME), which is often characterized by elevated levels of β-glucuronidase activity. This guide provides a comprehensive framework for the preclinical, in vitro evaluation of novel acetylated glucuronamides as potential anti-tumor agents. We will move beyond simple procedural descriptions to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to data generation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of next-generation cancer therapeutics.

The Scientific Premise: Exploiting a Tumor-Specific Vulnerability

The core concept behind glucuronide prodrugs is elegant in its simplicity. A potent cytotoxic agent is chemically masked with a glucuronic acid moiety, rendering it significantly less toxic. The acetylated form of these glucuronamides can influence properties such as cell permeability and stability. The activation lynchpin is the enzyme β-glucuronidase, which is found at significantly higher concentrations in the TME of many solid tumors compared to normal tissues, largely due to release from necrotic tumor cells and tumor-associated macrophages. This enzyme cleaves the glucuronide mask, releasing the active cytotoxic drug directly at the site of action, thereby increasing therapeutic efficacy while minimizing systemic toxicity.

Our evaluation strategy is therefore twofold: first, to confirm the compound's selective, β-glucuronidase-dependent cytotoxicity, and second, to elucidate the downstream mechanisms by which the activated drug induces cancer cell death.

Caption: Prodrug activation pathway in the tumor microenvironment.

Phase I: Foundational Cytotoxicity Screening

The initial objective is to determine the concentration-dependent cytotoxic effects of the acetylated glucuronamide. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as a proxy for viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Experimental Design: Causality and Controls

The choice of cell lines is critical. A panel should be selected based on the target cancer type. For initial screening, established lines such as MCF-7 (breast), TK-10 (renal), and UACC-62 (melanoma) have been used for evaluating glucuronic acid derivatives. It is also insightful to include a non-cancerous cell line (e.g., Vero or MCF-10A) to assess general toxicity.

A self-validating protocol requires meticulous controls:

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This isolates the effect of the compound from its carrier.

-

Untreated Control: Represents 100% cell viability.

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm the assay is performing correctly.

-

(+/-) Enzyme Conditions: To test the prodrug hypothesis, parallel experiments must be run in the presence and absence of exogenous β-glucuronidase. A significant increase in cytotoxicity in the presence of the enzyme is the first key indicator of successful prodrug activation.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.

-

Compound Preparation: Prepare a serial dilution of the acetylated glucuronamide in culture medium. A typical range might be 0.1 µM to 100 µM.

-

Treatment:

-

For the "+ Enzyme" condition, add β-glucuronidase to the treatment media at a pre-optimized concentration.

-

Add 100 µL of the appropriate compound dilution (or control medium) to the wells.

-

Incubate for a defined period, typically 48-72 hours.

-

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation: IC50 Determination

The results should be expressed as a percentage of cell viability relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.

| Compound | Cell Line | IC50 (µM) without β-Glucuronidase | IC50 (µM) with β-Glucuronidase |

| Acetylated Glucuronamide X | MCF-7 | > 100 | 5.2 |

| Acetylated Glucuronamide X | TK-10 | > 100 | 8.1 |

| Acetylated Glucuronamide X | Vero | > 100 | 95.7 |

| Doxorubicin (Positive Control) | MCF-7 | 0.8 | 0.75 |

Phase II: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next logical step is to determine how the activated compound kills cancer cells. The two most common fates are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Detection: The Annexin V/PI Assay

This is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells. The principle relies on two key events:

-

Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when fluorescently labeled (e.g., with FITC), it specifically binds to these early apoptotic cells.

-

Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity—a hallmark of late apoptosis and necrosis.

Why this combination is powerful: It provides a temporal snapshot of the cell death process. Observing a large population of Annexin V-positive/PI-negative cells is a strong indicator of apoptosis induction.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentration (as determined in Phase I) for 24-48 hours. Include untreated and positive controls (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately by flow cytometry.

The flow cytometer will generate quadrant plots, which can be quantified and presented in a table.

| Treatment | Live Cells (Q4) (Annexin V- / PI-) | Early Apoptotic (Q3) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (Q2) (Annexin V+ / PI+) |

| Vehicle Control | 95.1% | 2.5% | 1.8% |

| Compound X (IC50) | 45.3% | 40.1% | 13.2% |

| Compound X (2x IC50) | 15.7% | 65.8% | 17.1% |

Cell Cycle Analysis

Many anti-cancer drugs function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and often triggering apoptosis. Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is the standard method for this analysis. The amount of fluorescence emitted by the PI-stained DNA is directly proportional to the DNA content, allowing for differentiation between the cell cycle phases.

-

Cell Treatment: Treat cells as described in the apoptosis protocol (3.1.1).

-

Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology. Store at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a PI/RNase staining solution. The RNase is crucial to prevent the staining of double-stranded RNA, which would otherwise confound the DNA content measurement.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Analysis: Analyze by flow cytometry.

The output is a histogram of cell count versus fluorescence intensity. Software analysis quantifies the percentage of cells in each phase.

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 65.2% | 20.5% | 14.3% |

| Compound X (IC50) | 20.1% | 15.8% | 64.1% |

A significant increase in the G2/M population suggests the drug may interfere with microtubule formation or the G2 checkpoint.

Phase III: Investigating Molecular Pathways

With evidence of apoptosis and/or cell cycle arrest, the final phase is to probe the underlying molecular signaling events. Western Blotting and qPCR are powerful techniques for this purpose.

Western Blotting: Protein Expression and Activation

Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is essential for confirming the activation of key signaling pathways. For example, to validate that apoptosis is occurring via the canonical caspase cascade, one would probe for:

-

Cleaved Caspase-3: The active form of this executioner caspase is a hallmark of apoptosis.

-

Cleaved PARP: A substrate of cleaved caspase-3; its cleavage is another definitive marker.

-

Bcl-2 Family Proteins: Examining the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can indicate the involvement of the intrinsic mitochondrial pathway.

Why this is a necessary validation step: It provides a direct molecular link to the phenotypic observations from flow cytometry. A compound might cause membrane disruption that looks like apoptosis (Annexin V positive) but without engaging the caspase machinery. Western blotting provides that mechanistic proof.

-

Protein Extraction: Treat cells and lyse them using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Transfer: Electrotransfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved Caspase-3) overnight at 4°C.

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light, which is captured by an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

Caption: Standard workflow for Western Blot analysis.

Quantitative PCR (qPCR): Gene Expression Analysis

qPCR is used to measure the expression levels of specific genes. This can provide insight into the transcriptional response of cancer cells to the drug. For instance, if a drug is hypothesized to induce apoptosis, one could measure the mRNA levels of genes like p53, BAX, or FASL. An upregulation of these genes would provide further evidence supporting the mechanism of action.

Conclusion: Synthesizing the Evidence

The successful in vitro evaluation of an acetylated glucuronamide hinges on a logical, multi-phased approach. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive and compelling data package. The key finding must be a clear "therapeutic window" demonstrated by potent, β-glucuronidase-dependent cytotoxicity in cancer cells with significantly lower impact on non-cancerous cells. This foundational data, supported by a clear mechanism of action through apoptosis and/or cell cycle arrest and validated at the molecular level, provides the necessary rationale for advancing a promising compound into more complex preclinical models.

References

- El-Nezhawy, A. O. H., Adly, F. G., Eweas, A. F., Hanna, A. G., El-Kholy, Y. M., El-Sayed, S. H., & El-Naggar, T. B. A. (2011).

A Technical Guide to the Solubility of 2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester in Organic Solvents

This guide provides a detailed technical overview of the solubility characteristics of 2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester, a key intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes known solubility data with fundamental chemical principles to offer a practical framework for its use in various organic solvent systems.

Introduction: Understanding the Molecule

2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester (CAS No. 73464-50-3) is a protected form of D-glucuronic acid, a ubiquitous component in biological systems involved in the detoxification and excretion of xenobiotics through glucuronidation. In chemical synthesis, this derivative serves as a crucial building block for preparing glucuronide prodrugs, glycosides, and other complex carbohydrates.[1] Its physical form can range from a white powder to a pale-yellow, sticky oil or semi-solid, a variation that may depend on its purity and the ratio of α/β anomers present.[2]

The strategic placement of three acetyl groups and a methyl ester significantly alters the polarity of the parent D-glucuronic acid. These modifications mask the hydrophilic hydroxyl and carboxylic acid groups, rendering the molecule significantly more soluble in a range of organic solvents. This enhanced solubility is critical for its application in organic synthesis, where reactions are typically conducted in non-aqueous media.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₁₀ | [3] |

| Molecular Weight | 334.28 g/mol | [2][3] |

| CAS Number | 73464-50-3 | [3] |

| Physical Form | White Powder to Pale-yellow/Yellow-brown Sticky Oil/Semi-Solid | [2] |

| Computed XLogP3 | -0.8 | [3] |

The Science of Solubility: A Mechanistic Perspective

The solubility of 2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester is dictated by a balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is paramount. The molecule's structure presents several key features that govern its solubility profile:

-

Acetyl Groups: The three acetyl groups (-OAc) are ester functionalities that reduce the molecule's ability to donate hydrogen bonds. They introduce lipophilic character and can act as hydrogen bond acceptors. This acetylation is the primary reason for its increased solubility in moderately polar to nonpolar organic solvents compared to unprotected sugars.[4][5][6]

-

Methyl Ester: The methyl ester (-COOCH₃) at the C-6 position further masks the polarity of the original carboxylic acid, contributing to its overall lipophilicity.

-

Free Hydroxyl Group: A single free hydroxyl group (-OH) remains at the anomeric (C-1) position. This group can act as both a hydrogen bond donor and acceptor, retaining some affinity for polar, protic solvents.

-

Pyranose Ring: The central tetrahydropyran ring contains an ether linkage, which can act as a hydrogen bond acceptor.

The interplay of these functional groups results in a molecule with a moderate overall polarity, allowing it to dissolve in a wider range of organic solvents than its parent glucuronic acid.

Caption: Key molecular features influencing solubility.

Solubility Profile in Common Organic Solvents

While comprehensive quantitative data for this specific compound is not widely published, a reliable solubility profile can be constructed from available technical datasheets, qualitative information, and data from structurally similar acetylated sugars.

It is imperative for researchers to experimentally verify solubility for their specific application, concentration, and purity of material.

The following table summarizes known semi-quantitative data and provides qualitative estimates for other common laboratory solvents.

| Solvent Class | Solvent | Type | Known/Estimated Solubility | Rationale and Commentary |

| Amides | N,N-Dimethylformamide (DMF) | Polar Aprotic | 15 mg/mL | High. The strong hydrogen bond accepting capability of DMF readily interacts with the solute's hydroxyl group. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Polar Aprotic | 10 mg/mL | High. Similar to DMF, DMSO is a strong hydrogen bond acceptor, facilitating dissolution. |

| Alcohols | Ethanol | Polar Protic | 15 mg/mL | High. Ethanol can both donate and accept hydrogen bonds, interacting favorably with the acetyl groups and the free hydroxyl. |

| Methanol | Polar Protic | Soluble | High. Expected to be similar to or slightly higher than ethanol due to its higher polarity. | |

| Isopropanol | Polar Protic | Soluble | Moderate to High. The bulkier alkyl group may slightly reduce solubility compared to methanol or ethanol. | |

| Chlorinated | Dichloromethane (DCM) | Weakly Polar | Soluble | High. The α-anomer is reported as soluble.[7] DCM's polarity is sufficient to interact with the ester and acetyl groups. |

| Chloroform (CHCl₃) | Weakly Polar | Soluble | High. The α-anomer is reported as soluble.[7] Its ability to act as a weak hydrogen bond donor aids dissolution. | |

| Esters | Ethyl Acetate (EtOAc) | Moderately Polar | Soluble | High. The α-anomer is reported as soluble.[7] "Like dissolves like" principle applies due to the presence of multiple ester/acetyl groups. |

| Ketones | Acetone | Polar Aprotic | Soluble | High. Expected to be a good solvent due to its polarity and ability to accept hydrogen bonds. |

| Ethers | Tetrahydrofuran (THF) | Moderately Polar | Soluble | Moderate. THF is a good solvent for moderately polar compounds. |

| Diethyl Ether | Nonpolar | Sparingly Soluble | Low. The low polarity of diethyl ether is likely insufficient to overcome the cohesive forces of the solute. | |

| Aromatics | Toluene | Nonpolar | Sparingly Soluble | Low. The nonpolar nature of toluene makes it a poor solvent for this moderately polar molecule. |

| Alkanes | Hexane | Nonpolar | Insoluble | Very Low to Insoluble. The significant polarity mismatch prevents dissolution. |

| Aqueous Buffer | PBS (pH 7.2) | Aqueous | 2 mg/mL | Low. The molecule's lipophilic character, imparted by the acetyl groups, limits its solubility in aqueous media. |

Experimental Protocol for Thermodynamic Solubility Determination

To ensure accurate and reproducible results, a standardized protocol such as the Saturation Shake-Flask Method is recommended. This method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[8] The principles are outlined in guidelines like USP General Chapter <1236>.[1][3][5]

Objective:

To determine the equilibrium solubility of 2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester (solid form)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a calibrated gravimetric method)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution: a. Add an excess amount of the solid compound to a glass vial. An amount that is visually in excess of what is expected to dissolve is crucial. For a new solvent, starting with ~20-30 mg in 2 mL of solvent is a reasonable starting point. b. Accurately pipette a known volume of the selected organic solvent (e.g., 2.0 mL) into the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial on an orbital shaker or rotator set to a constant temperature (e.g., 25°C). b. Agitate the suspension for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended. For some compounds, 48-72 hours may be necessary. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[8]

-

Sample Separation: a. After equilibration, allow the vial to stand undisturbed for a short period (e.g., 30 minutes) to allow excess solid to sediment. b. Carefully draw the supernatant into a syringe. c. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Quantification: a. Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument. b. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC). c. Prepare a calibration curve using standards of known concentration to accurately determine the concentration of the solute in the filtrate.

-

Calculation: a. Calculate the concentration of the undiluted saturated solution, accounting for the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or g/L.

Caption: Workflow for the Saturation Shake-Flask Method.

Considerations for Anomeric Forms

The compound is often supplied as a mixture of α and β anomers. Anomers are stereoisomers that differ in configuration only at the anomeric carbon (C-1).[9] While the β-anomer of glucose is generally more stable due to the equatorial position of its substituents, the overall impact on the solubility of this acetylated derivative is not well-documented.[10] It is possible that the two anomers have slightly different solubilities and crystal packing energies. For most synthetic applications using the compound as an intermediate, the solubility of the anomeric mixture is the most relevant parameter. However, for applications requiring high purity or for crystallization studies, separation of the anomers may be necessary, and their individual solubilities would then need to be determined.[11]